REACTION_CXSMILES
|
[NH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[C:7]([N:9]=[C:10](OCC)[CH2:11][C:12]#[N:13])#[N:8]>CO>[C:7]([N:9]=[C:10]([N:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1)[CH2:11][C:12]#[N:13])#[N:8]
|
Name
|
|
Quantity
|
25.67 g
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
41.36 g
|
Type
|
reactant
|
Smiles
|
C(#N)N=C(CC#N)OCC
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
that maintains a 25° C.
|
Type
|
CUSTOM
|
Details
|
reaction temperature
|
Type
|
WAIT
|
Details
|
After fifty minutes
|
Type
|
CUSTOM
|
Details
|
the reaction mixture is partitioned between CH2Cl2 and aqueous saturated NaHCO3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase is dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)N=C(CC#N)N1CCCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 54 g | |
YIELD: CALCULATEDPERCENTYIELD | 101.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |